molecular formula C12H14ClNO3 B580919 Methyl 3-chloro-4-morpholinobenzoate CAS No. 1314406-49-9

Methyl 3-chloro-4-morpholinobenzoate

Cat. No.: B580919
CAS No.: 1314406-49-9
M. Wt: 255.698
InChI Key: UUPAJPGLLULBAX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-morpholinobenzoate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of benzoic acid, featuring a morpholine ring and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-chloro-4-nitrobenzoic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-morpholinobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Production of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced benzoates with altered oxidation states.

    Hydrolysis: Yielding 3-chloro-4-morpholinobenzoic acid and methanol.

Scientific Research Applications

Methyl 3-chloro-4-morpholinobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-morpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-morpholinobenzoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Methyl 4-morpholinobenzoate: Differently substituted, leading to variations in chemical properties and applications.

    Methyl 3-chlorobenzoate:

Uniqueness

Methyl 3-chloro-4-morpholinobenzoate is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-chloro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAJPGLLULBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205925
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-49-9
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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